phosphanium bromide CAS No. 91152-87-3](/img/structure/B14369441.png)
[4-(5-Methylfuran-2-yl)butyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methylfuran-2-yl)butylphosphanium bromide: is a chemical compound that belongs to the class of organophosphorus compounds It features a triphenylphosphonium group attached to a butyl chain, which is further substituted with a 5-methylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methylfuran-2-yl)butylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable butyl halide derivative that contains the 5-methylfuran group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often facilitated by heating or using a catalyst such as palladium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The furan ring in 4-(5-Methylfuran-2-yl)butylphosphanium bromide can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triphenylphosphonium group, where the bromide ion can be replaced by other nucleophiles such as hydroxide or cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-(5-Methylfuran-2-yl)butylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.
Biology: The compound has potential applications in biological research, especially in the study of phosphonium salts’ interactions with biological membranes. Its ability to cross cell membranes makes it a candidate for drug delivery systems.
Medicine: In medicine, 4-(5-Methylfuran-2-yl)butylphosphanium bromide is being investigated for its potential use in targeting mitochondria. Phosphonium salts are known to accumulate in mitochondria due to the negative membrane potential, making them useful in mitochondrial research and therapy.
Industry: Industrially, this compound can be used in the development of new materials with specific electronic or photophysical properties. It may also find applications in the field of catalysis, where phosphonium salts are used as phase-transfer catalysts.
Mécanisme D'action
The mechanism of action of 4-(5-Methylfuran-2-yl)butylphosphanium bromide involves its interaction with cellular membranes and its ability to cross lipid bilayers. The triphenylphosphonium group imparts lipophilicity, allowing the compound to penetrate cell membranes. Once inside the cell, it can target specific organelles, such as mitochondria, due to the high membrane potential. The compound’s effects are mediated through its interactions with various molecular targets, including enzymes and ion channels, which can alter cellular functions and metabolic pathways.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A related compound that lacks the butyl and furan substituents.
Tetraphenylphosphonium bromide: Similar in structure but with an additional phenyl group.
4-(2-Furyl)butylphosphanium bromide: Similar but with a furan ring instead of a 5-methylfuran.
Uniqueness: 4-(5-Methylfuran-2-yl)butylphosphanium bromide is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interactions with biological systems, making it a valuable tool in research and industrial applications.
Propriétés
Numéro CAS |
91152-87-3 |
|---|---|
Formule moléculaire |
C27H28BrOP |
Poids moléculaire |
479.4 g/mol |
Nom IUPAC |
4-(5-methylfuran-2-yl)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H28OP.BrH/c1-23-20-21-24(28-23)13-11-12-22-29(25-14-5-2-6-15-25,26-16-7-3-8-17-26)27-18-9-4-10-19-27;/h2-10,14-21H,11-13,22H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KOTHDIMCSYWBHV-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(O1)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


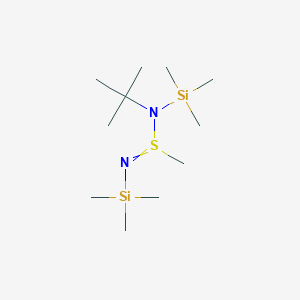
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)


![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
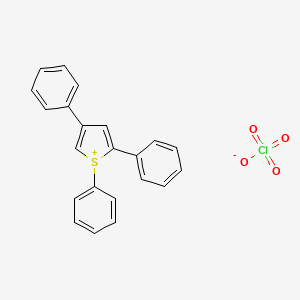

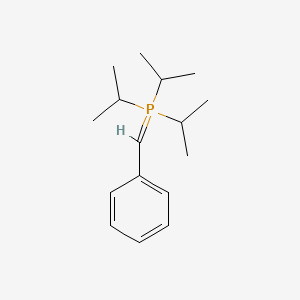
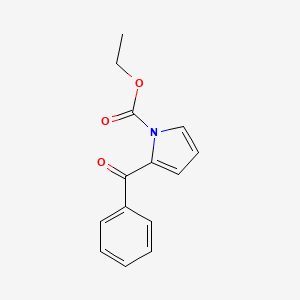
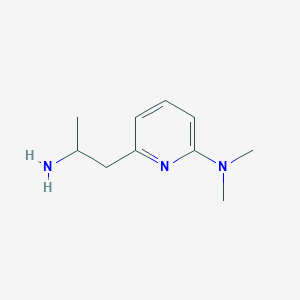
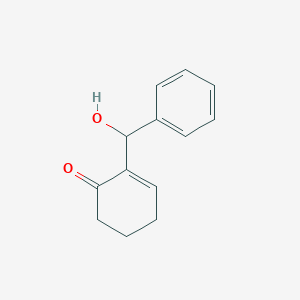
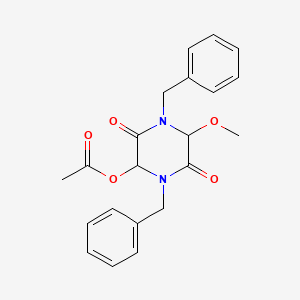
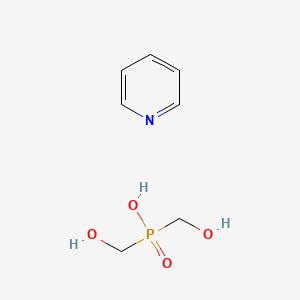
![2-[(Benzenesulfonyl)methyl]-4'-fluoro-3,3',5-trimethyl-1,1'-biphenyl](/img/structure/B14369454.png)
